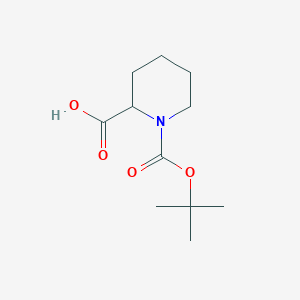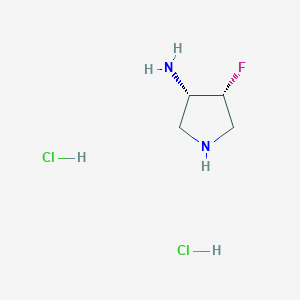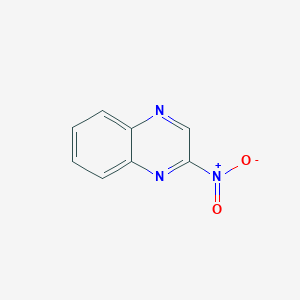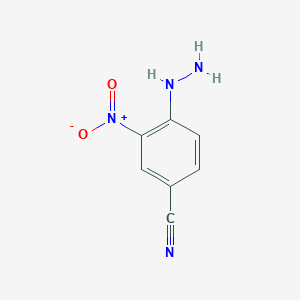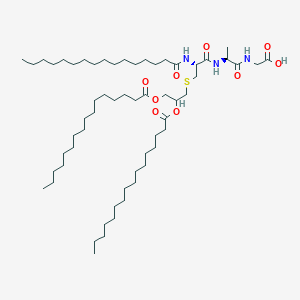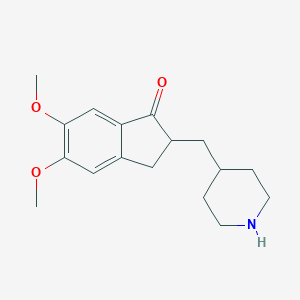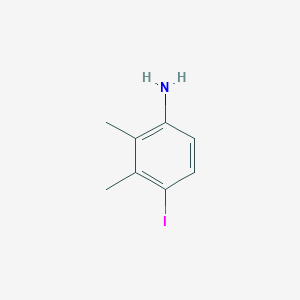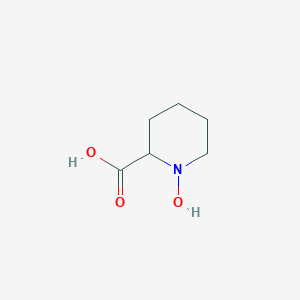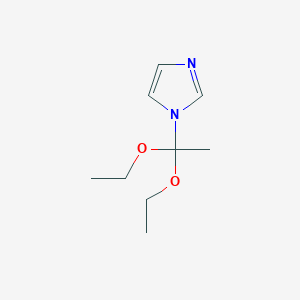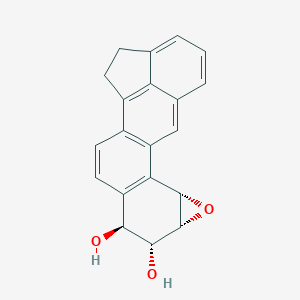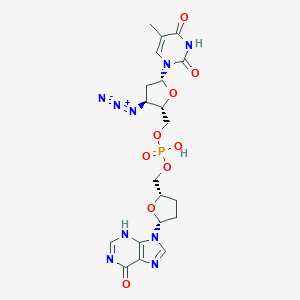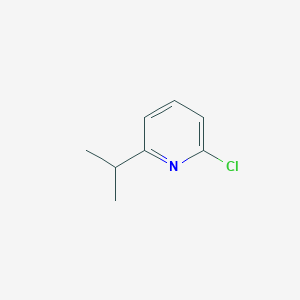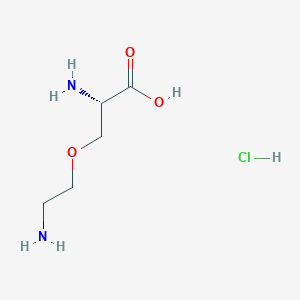
L-4-氧赖氨酸(盐酸盐)
描述
L-4-氧代赖氨酸(盐酸盐)是从细菌玫瑰红链霉菌的培养基中分离得到的天然产物。 该化合物已显示出显著的抗肿瘤活性,主要用于科学研究 .
科学研究应用
作用机制
L-4-氧代赖氨酸(盐酸盐)通过干扰肝癌细胞中甲胎蛋白 (AFP) 的合成发挥作用。它抑制 AFP mRNA 的表达,进而影响脾淋巴细胞的增殖和白介素-6 的产生。 这种机制对于其抗肿瘤活性至关重要 .
生化分析
Biochemical Properties
L-4-Oxalysine (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the expression of Alpha-fetoprotein (AFP), a protein expressed in BEL-7404 human hepatoma cells . This interaction suggests that L-4-Oxalysine (hydrochloride) may have a role in regulating gene expression.
Cellular Effects
L-4-Oxalysine (hydrochloride) has notable effects on various types of cells and cellular processes. It influences cell function by suppressing AFP mRNA expression in BEL-7404 human hepatoma cells . This suppression could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of L-4-Oxalysine (hydrochloride) involves its interaction with biomolecules at the molecular level. It suppresses AFP mRNA expression in BEL-7404 human hepatoma cells , indicating its potential role in gene expression regulation. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has antitumor activities , suggesting potential long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of L-4-Oxalysine (hydrochloride) vary with different dosages . For instance, mice given L-4-Oxalysine (hydrochloride) showed accumulation of lipid droplets in hepatocytes, followed by loss of matrices in the cytoplasm . The severity of these effects was most serious at day 1 after stopping treatment and was dose-dependent .
Metabolic Pathways
Given its interaction with AFP, it may be involved in pathways related to gene expression and protein synthesis .
Transport and Distribution
Its ability to suppress AFP mRNA expression suggests that it may interact with cellular transport mechanisms .
准备方法
合成路线和反应条件
L-4-氧代赖氨酸(盐酸盐)通常从玫瑰红链霉菌的培养基中分离得到。 分离过程包括在特定条件下培养细菌,然后从培养基中提取化合物 .
工业生产方法
L-4-氧代赖氨酸(盐酸盐)的工业生产遵循与其实验室制备类似的过程。进行玫瑰红链霉菌的大规模发酵,然后提取和纯化化合物。 然后将化合物转化为盐酸盐形式以提高稳定性和易用性 .
化学反应分析
反应类型
L-4-氧代赖氨酸(盐酸盐)会经历各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应通常在受控的温度和pH条件下进行,以确保达到预期的结果 .
主要形成的产物
这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,L-4-氧代赖氨酸(盐酸盐)的氧化会导致形成草酰衍生物,而还原会导致形成还原胺衍生物 .
相似化合物的比较
类似化合物
L-赖氨酸: 参与蛋白质合成的必需氨基酸。
L-精氨酸: 在尿素循环和一氧化氮合成中起作用的氨基酸。
L-鸟氨酸: 参与尿素循环的氨基酸。
独特性
L-4-氧代赖氨酸(盐酸盐)因其独特的抗肿瘤特性及其抑制 AFP mRNA 表达的能力而具有独特性。 与其他类似化合物不同,它具有独特的机制,使其在癌症研究中具有价值 .
属性
IUPAC Name |
(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHJSRSTAWFIIF-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584097 | |
| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118021-35-5 | |
| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


